4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide
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Overview
Description
4-methyl-N-[(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide is a member of benzoic acids.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to 4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide have been synthesized and characterized. For example, N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide was synthesized and characterized by NMR spectroscopy and X-ray structure study, showing a nonplanar molecule in a keto-amine form with intermolecular hydrogen bonding (Asegbeloyin et al., 2014).
Biological Activities
- Benzohydrazide derivatives have shown potential in various biological activities:
- Antimicrobial Activity: Compounds with benzohydrazide structure, like N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides, have demonstrated significant antibacterial properties (Shaikh, 2013).
- Antimalarial Activity: 4-Acylhydrazone-5-pyrazolones and their Zinc(II) metal complexes, which are structurally related to the compound of interest, showed promising in vitro antimalarial activity (Shaikh et al., 2021).
- Antiviral, Antitubercular, and Anticancer Activities: Novel thioureas derived from 4-aminobenzohydrazide hydrazones, similar to the compound , have been synthesized and showed significant antiviral, antitubercular, and anticancer activities (Çıkla, 2010).
- Synthesis and Antibacterial Activity: New derivatives like 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazides were synthesized and found highly active against various bacteria (Giri et al., 2017).
Synthesis Techniques
- Innovative Synthesis Methods: Recent studies have focused on green chemistry approaches for the synthesis of benzamides and related compounds. For example, a reaction involving carboxylic acid hydrazides led to N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a medium, aligning with green chemistry principles (Horishny & Matiychuk, 2020).
properties
Product Name |
4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide |
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Molecular Formula |
C16H13F3N2O2S |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H13F3N2O2S/c1-10-4-6-11(7-5-10)15(23)21-20-14(16(17,18)19)9-12(22)13-3-2-8-24-13/h2-8H,9H2,1H3,(H,21,23)/b20-14- |
InChI Key |
GQOKUNOAZLYGSC-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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